molecular formula C8H15O7P B3050691 Dimethyl (dimethoxyphosphinyl)succinate CAS No. 2788-26-3

Dimethyl (dimethoxyphosphinyl)succinate

Cat. No.: B3050691
CAS No.: 2788-26-3
M. Wt: 254.17 g/mol
InChI Key: LGAMILCIMHCDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (dimethoxyphosphinyl)succinate is an organic compound with the molecular formula C8H15O7P. It is also known by its IUPAC name, 1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate . This compound is characterized by the presence of a dimethoxyphosphinyl group attached to a succinate backbone, making it a unique ester derivative of butanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (dimethoxyphosphinyl)succinate can be synthesized through various synthetic routes. One common method involves the esterification of butanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting dimethyl succinate is then reacted with dimethyl phosphite under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (dimethoxyphosphinyl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have applications in different fields of chemistry and industry .

Scientific Research Applications

Dimethyl (dimethoxyphosphinyl)succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (dimethoxyphosphinyl)succinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

dimethyl 2-dimethoxyphosphorylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O7P/c1-12-7(9)5-6(8(10)13-2)16(11,14-3)15-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAMILCIMHCDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950562
Record name Dimethyl 2-(dimethoxyphosphoryl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2788-26-3
Record name 1,4-Dimethyl 2-(dimethoxyphosphinyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2788-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (dimethoxyphosphinyl)succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-(dimethoxyphosphoryl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (dimethoxyphosphinyl)succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 ml of 5% sodium methylate solution are added dropwise to 144 g (1 mol) of dimethyl maleate and 110 g of dimethyl phosphite until the exothermic reaction is completed. The reaction mixture is stirred for a further 30 minutes at 100° C. and then freed from low volatility constituents.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (dimethoxyphosphinyl)succinate
Reactant of Route 2
Reactant of Route 2
Dimethyl (dimethoxyphosphinyl)succinate
Reactant of Route 3
Reactant of Route 3
Dimethyl (dimethoxyphosphinyl)succinate
Reactant of Route 4
Reactant of Route 4
Dimethyl (dimethoxyphosphinyl)succinate
Reactant of Route 5
Reactant of Route 5
Dimethyl (dimethoxyphosphinyl)succinate
Reactant of Route 6
Reactant of Route 6
Dimethyl (dimethoxyphosphinyl)succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.